molecular formula C24H24N8O3 B11040728 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-nitrophenyl)urea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-nitrophenyl)urea

Cat. No.: B11040728
M. Wt: 472.5 g/mol
InChI Key: BMEOGNYYLVWAEE-UHFFFAOYSA-N
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Description

N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-N’-(4-NITROPHENYL)UREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, an indole moiety, and a nitrophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-N’-(4-NITROPHENYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4,6-DIMETHYL-2-PYRIMIDINYLAMINE: This intermediate can be synthesized through the reaction of 4,6-dimethylpyrimidine with ammonia under high pressure and temperature.

    Formation of the Indole Derivative: The indole moiety can be introduced by reacting indole with ethylamine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of the pyrimidine and indole intermediates with 4-nitrophenyl isocyanate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-N’-(4-NITROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted compounds with new functional groups.

Scientific Research Applications

N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-N’-(4-NITROPHENYL)UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-N’-(4-NITROPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the indole moiety can interact with tryptophan-binding sites, while the nitrophenyl group can participate in electron transfer reactions. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-N’-(4-CHLOROPHENYL)UREA: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-N’-(4-METHOXYPHENYL)UREA: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.

Uniqueness

N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-N’-(4-NITROPHENYL)UREA is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C24H24N8O3

Molecular Weight

472.5 g/mol

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-nitrophenyl)urea

InChI

InChI=1S/C24H24N8O3/c1-15-13-16(2)28-23(27-15)30-22(25-12-11-17-14-26-21-6-4-3-5-20(17)21)31-24(33)29-18-7-9-19(10-8-18)32(34)35/h3-10,13-14,26H,11-12H2,1-2H3,(H3,25,27,28,29,30,31,33)

InChI Key

BMEOGNYYLVWAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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